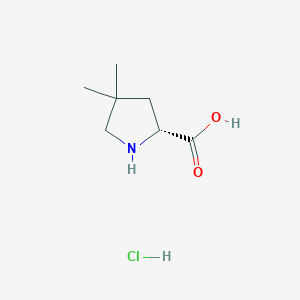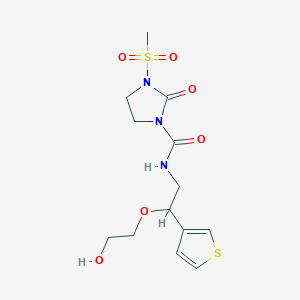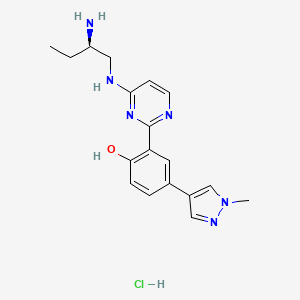
4,4-Dimethyl-D-proline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-D-proline HCl is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-D-Proline or DMP, and it is a chiral molecule that can exist in two enantiomeric forms.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-D-proline HCl is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit DPP-IV by binding to its active site and preventing the hydrolysis of incretin hormones. Additionally, this compound has been shown to inhibit POP by binding to its catalytic site and preventing the cleavage of neuropeptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4,4-Dimethyl-D-proline HCl is its high enantioselectivity, making it an ideal chiral auxiliary and catalyst in asymmetric synthesis. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in any experimental setting.
Future Directions
There are several future directions for the research and development of 4,4-Dimethyl-D-proline HCl. One of the most promising areas is the development of this compound as a therapeutic agent for diabetes and neurological disorders. Additionally, this compound could be further explored as a chiral auxiliary and catalyst in asymmetric synthesis, as well as a building block for the synthesis of functional materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4,4-Dimethyl-D-proline HCl can be achieved through various methods. One of the most commonly used methods is the reaction of D-proline with acetone in the presence of a catalyst. This reaction yields a mixture of 4,4-Dimethyl-D-proline and its enantiomer, which can be separated by chiral chromatography. The resulting 4,4-Dimethyl-D-proline can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Scientific Research Applications
4,4-Dimethyl-D-proline HCl has been extensively studied for its potential applications in various fields, including medicinal chemistry, asymmetric synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are involved in the regulation of glucose metabolism and neuropeptide signaling, respectively, making them potential targets for the treatment of diabetes and neurological disorders.
In asymmetric synthesis, this compound has been used as a chiral auxiliary in the synthesis of various compounds. This compound can act as a chiral template, facilitating the formation of chiral products with high enantioselectivity. Additionally, this compound has been employed as a catalyst in various reactions, including aldol and Michael additions.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound can act as a crosslinking agent, facilitating the formation of stable and functional materials.
properties
IUPAC Name |
(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)

![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)





![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

